molecular formula C11H14O B2548831 1-(4-Cyclopropylphenyl)ethan-1-ol CAS No. 40641-97-2

1-(4-Cyclopropylphenyl)ethan-1-ol

Cat. No. B2548831
CAS RN: 40641-97-2
M. Wt: 162.232
InChI Key: LZHKFTHKIYPMTD-UHFFFAOYSA-N
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Description

Inclusion Compounds and Selective Inclusion Modes

The study of crystalline inclusion complexes involving cyclopropane derivatives has shown that different molecular geometries can lead to distinct host-guest interactions. Specifically, the research on cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid hosts has revealed that these compounds can form endless hydrogen-bonded chains with ethanol guests. The organization of these chains varies, with one forming supramolecular helices and the other characterized by closed loops of hydrogen bonds. This indicates that the molecular structure of cyclopropane derivatives plays a crucial role in their interaction with other molecules, which could be relevant for the analysis of 1-(4-Cyclopropylphenyl)ethan-1-ol .

Synthesis and Characterization of Cyclopropyl Derivatives

The synthesis of cyclopropyl-containing compounds can be achieved through nucleophilic substitution reactions, as demonstrated by the preparation of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. This process, optimized for industrial application, yields a high-purity product, as confirmed by various spectroscopic methods. The method's efficiency and high yield suggest that similar approaches could be applicable for synthesizing 1-(4-Cyclopropylphenyl)ethan-1-ol, although the specific conditions would need to be tailored to the particular chemical structure of the target molecule .

Physical Properties of Cyclohexyl and Halobiphenyl Ethanes

The physical properties of cyclohexyl and halobiphenyl ethanes, such as transition temperatures, enthalpies, entropies, viscosities, birefringences, and dielectric constants, have been extensively studied. These properties are influenced by the molecular structure, including the length of the alkyl chain and the nature of the halogeno group. For 1-(4-Cyclopropylphenyl)ethan-1-ol, similar studies would be required to determine its physical and chemical properties, which are essential for understanding its potential applications .

Lewis Acid-Mediated Reactions of Cyclopropyl-Ethanone Derivatives

Lewis acid-mediated reactions involving cyclopropyl-ethanone derivatives have been explored, leading to the synthesis of various benzofuran derivatives. These reactions proceed through multiple steps, including nucleophilic ring-opening, aldol-type reactions, and dehydration. The versatility of these reactions in producing different compounds from similar starting materials suggests that 1-(4-Cyclopropylphenyl)ethan-1-ol could also undergo interesting chemical transformations under the influence of Lewis acids, potentially leading to the formation of novel organic compounds .

Scientific Research Applications

Cytochrome P450-Catalyzed Oxidation

Cytochrome P450cam-catalyzed oxidation of a hypersensitive radical probe, trans-1-Phenyl-2-vinylcyclopropane, leads to a diastereomeric mixture of epoxide, aldehyde, and diol products. This study provides insights into the oxidation mechanisms of cyclopropyl-containing compounds, suggesting potential applications in enzymatic reactions and organic synthesis mechanisms (Miller, Fruetel, & Ortiz de Montellano, 1992).

Prins Cyclization

The TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes with 3-buten-1-ol enables the highly stereoselective construction of strained hexahydrooxonines and octahydrocyclopenta[b]pyrans. This demonstrates the utility of cyclopropyl compounds in facilitating complex cyclization reactions for synthesizing cyclic structures (Kumar, Dey, & Banerjee, 2018).

β-Oligopeptides Synthesis

Synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid showcases the role of cyclopropyl compounds in peptide research, particularly in developing peptide analogs with potential biomedical applications (Abele, Seiler, & Seebach, 1999).

Gold(I)-Catalyzed Cycloisomerization

The gold(I)-catalyzed cycloisomerization of 1,5-enynes to bicyclo[3.1.0]hexenes demonstrates the versatility of cyclopropyl compounds in catalysis and organic synthesis, leading to a wide range of structurally complex molecules (Luzung, Markham, & Toste, 2004).

Boronic Acids Protection

Utilization of cyclopropylboronic esters in the cyclopropanation of alkenylboronic esters highlights the importance of cyclopropyl derivatives in protecting group chemistry, enabling selective transformations and synthesis of functionalized compounds (Luithle & Pietruszka, 2000).

properties

IUPAC Name

1-(4-cyclopropylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8(12)9-2-4-10(5-3-9)11-6-7-11/h2-5,8,11-12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHKFTHKIYPMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyclopropylphenyl)ethan-1-ol

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